molecular formula C10H8BrClFNO B8600512 3-(5-Bromo-2-fluorophenyl)-5-(chloromethyl)-4,5-dihydroisoxazole

3-(5-Bromo-2-fluorophenyl)-5-(chloromethyl)-4,5-dihydroisoxazole

Cat. No. B8600512
M. Wt: 292.53 g/mol
InChI Key: ASVMBSZNUIORQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09085576B2

Procedure details

TEA (0.551 ml, 3.96 mmol, Aldrich) was added drop wise to a stirred solution of (Z)-5-bromo-2-fluoro-N-hydroxybenzimidoyl chloride (1c, 1 g, 3.96 mmol) at 0° C., followed by a solution of allyl chloride (0.968 ml, 11.88 mmol, Aldrich) in Et2O (20 mL). The reaction mixture was allowed to stir at RT for 4 hs. 2 M HCl (10 mL) was added, followed by water and EtOAc. The organic phase was separated and dried over MgSO4. The solvent was removed under reduced pressure. The crude material was absorbed onto a plug of silica gel and purified by chromatography eluting with a gradient of 3% to 35% EtOAc in hexane, to provide the title compound as colorless oil (0.604 g, 2.065 mmol, 52.1% yield). MS m/z=293.9 [M+H]+. Calculated for C10H8BrClFNO 292.53.
[Compound]
Name
TEA
Quantity
0.551 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.968 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
52.1%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)/[C:7](/Cl)=[N:8]/[OH:9].[CH2:13]([Cl:16])[CH:14]=[CH2:15].Cl.O>CCOCC.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:7]2[CH2:15][CH:14]([CH2:13][Cl:16])[O:9][N:8]=2)[CH:11]=1

Inputs

Step One
Name
TEA
Quantity
0.551 mL
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(/C(=N/O)/Cl)C1)F
Step Two
Name
Quantity
0.968 mL
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 4 hs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was absorbed onto a plug of silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient of 3% to 35% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1=NOC(C1)CCl)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.065 mmol
AMOUNT: MASS 0.604 g
YIELD: PERCENTYIELD 52.1%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.